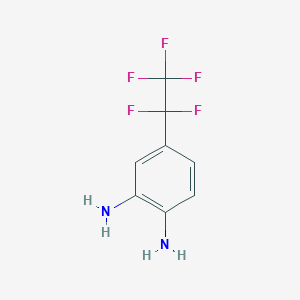

4-(Pentafluoroethyl)benzene-1,2-diamine

Description

BenchChem offers high-quality 4-(Pentafluoroethyl)benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pentafluoroethyl)benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5N2/c9-7(10,8(11,12)13)4-1-2-5(14)6(15)3-4/h1-3H,14-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNDQGBBQRMUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Pentafluoroethyl)benzene-1,2-diamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(pentafluoroethyl)benzene-1,2-diamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, a plausible synthetic pathway with detailed experimental considerations, and its potential applications, particularly in the realm of drug discovery.

Core Compound Identification and Properties

4-(Pentafluoroethyl)benzene-1,2-diamine is a substituted o-phenylenediamine featuring a pentafluoroethyl group at the 4-position. This functional group imparts unique electronic and physicochemical properties that are highly sought after in the design of novel bioactive molecules.

| Property | Value | Source/Method |

| CAS Number | 1383841-11-9 | [1] |

| Molecular Formula | C₈H₇F₅N₂ | [1] |

| Molecular Weight | 226.15 g/mol | Calculated |

| Synonyms | 4-(Perfluoroethyl)benzene-1,2-diamine | [1] |

| Appearance | Expected to be a solid at room temperature, potentially darkening upon exposure to air and light, a common characteristic of aromatic diamines.[2] | Inferred |

The introduction of the pentafluoroethyl (-CF₂CF₃) group is a modern strategy in medicinal chemistry to enhance key drug-like properties. Compared to the more common trifluoromethyl group, the pentafluoroethyl moiety can offer a more nuanced modulation of lipophilicity, metabolic stability, and target-binding interactions. Its strong electron-withdrawing nature significantly influences the basicity of the adjacent amino groups and the overall electronic profile of the benzene ring.

Synthesis of 4-(Pentafluoroethyl)benzene-1,2-diamine: A Proposed Pathway

The proposed multi-step synthesis commences with (pentafluoroethyl)benzene and proceeds through nitration, separation of isomers, and subsequent reduction to yield the target diamine.

Caption: Proposed synthetic workflow for 4-(Pentafluoroethyl)benzene-1,2-diamine.

Experimental Protocol: A Detailed Walk-through

Step 1: Nitration of (Pentafluoroethyl)benzene

-

Rationale: This step introduces two nitro groups onto the benzene ring, which will subsequently be reduced to the desired amino groups. The pentafluoroethyl group is a meta-director; however, forcing conditions can lead to the formation of multiple isomers.

-

Procedure:

-

To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add (pentafluoroethyl)benzene with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours to promote dinitration.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice, which will cause the crude product to precipitate.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

Step 2: Isomer Separation

-

Rationale: The nitration step will likely produce a mixture of dinitro isomers. The desired 1,2-dinitro isomer must be separated from other isomers (e.g., 1,3-dinitro and 1,4-dinitro) before proceeding to the reduction step. Column chromatography is the standard method for such separations.

-

Procedure:

-

Dissolve the crude nitration product in a minimum amount of a suitable solvent (e.g., dichloromethane).

-

Load the solution onto a silica gel column.

-

Elute the column with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect fractions and analyze them by TLC to identify and combine those containing the pure 1-(pentafluoroethyl)-2,3-dinitrobenzene isomer.

-

Evaporate the solvent from the combined fractions to yield the purified dinitro intermediate.

-

Step 3: Reduction of 1-(Pentafluoroethyl)-2,3-dinitrobenzene

-

Rationale: This final step converts the two nitro groups into the corresponding amino groups to yield the target 4-(pentafluoroethyl)benzene-1,2-diamine. Common reduction methods include catalytic hydrogenation or the use of a metal in acidic conditions.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the purified 1-(pentafluoroethyl)-2,3-dinitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until hydrogen uptake ceases.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(pentafluoroethyl)benzene-1,2-diamine.

-

If necessary, purify the product by recrystallization or column chromatography.

-

Applications in Drug Discovery and Development

Ortho-phenylenediamines are versatile building blocks for the synthesis of a wide range of heterocyclic compounds, with benzimidazoles being a particularly prominent class in medicinal chemistry.[2][3] The incorporation of the pentafluoroethyl group into this scaffold can significantly enhance the pharmacological profile of the resulting molecules.

Key Advantages of the Pentafluoroethyl Group in Drug Design:

-

Metabolic Stability: The strong carbon-fluorine bonds in the pentafluoroethyl group are resistant to metabolic degradation, which can increase the half-life of a drug.[4]

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[3]

-

Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets, potentially increasing binding affinity and selectivity.

-

Modulation of pKa: The electron-withdrawing nature of the pentafluoroethyl group will lower the basicity of the amino groups, which can be tuned to optimize the pharmacokinetic properties of a drug candidate.

Caption: Role as a precursor to benzimidazole-based therapeutics.

4-(Pentafluoroethyl)benzene-1,2-diamine is an excellent starting material for the synthesis of novel benzimidazoles, which are core structures in a variety of approved drugs, including proton pump inhibitors and anthelmintics. The reaction of the diamine with a carboxylic acid or its derivative under acidic conditions leads to the formation of the benzimidazole ring system. The resulting scaffold can then be further functionalized to generate libraries of compounds for screening against various therapeutic targets.

Safety and Handling

While specific toxicity data for 4-(pentafluoroethyl)benzene-1,2-diamine is not available, it should be handled with the care afforded to other aromatic amines. Aromatic amines as a class can be skin and eye irritants, and some are suspected carcinogens.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(Pentafluoroethyl)benzene-1,2-diamine is a valuable and strategically important building block for the synthesis of novel chemical entities, particularly in the field of drug discovery. The presence of the pentafluoroethyl group offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The proposed synthetic route provides a practical and scalable method for accessing this important intermediate. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of fluorinated building blocks like 4-(pentafluoroethyl)benzene-1,2-diamine is expected to increase significantly.

References

-

MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

-

FAQ. What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. [Link]

-

SAGE Journals. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Benzene-1,2-diamine: A Comprehensive Overview. [Link]

-

PubChem. 4-(Difluoromethoxy)benzene-1,2-diamine. [Link]

-

PubChem. (Pentafluoroethyl)benzene. [Link]

Sources

Technical Guide: Advanced Handling & Safety Protocols for Fluorinated Diamines

Focus Compound: 4,4'-(Hexafluoroisopropylidene)dianiline (CAS: 1095-78-9) and Analogs

Abstract

Fluorinated aromatic diamines, such as 4,4'-(Hexafluoroisopropylidene)dianiline (6FDA), are critical intermediates in the synthesis of high-performance polyimides and pharmaceutical bio-isosteres. While they share the acute toxicity profiles of standard aromatic amines, their fluorinated motifs introduce distinct physicochemical behaviors—specifically increased lipophilicity and thermal decomposition risks—that standard Safety Data Sheets (SDS) often understate. This guide synthesizes regulatory data with practical field applications to establish a self-validating safety architecture for R&D professionals.

Part 1: The "Hidden" SDS – Beyond Section 2

Standard SDS documents often classify fluorinated diamines generically. As a Senior Application Scientist, you must interpret the implications of the fluorine substitution on toxicology and stability.

Comparative Hazard Analysis

The presence of the hexafluoroisopropylidene bridge alters the molecule's interaction with biological membranes compared to non-fluorinated analogs like 4,4'-oxydianiline (ODA).

| Feature | Standard Diamine (e.g., ODA) | Fluorinated Diamine (e.g., 6FDA) | Operational Implication |

| Lipophilicity (LogP) | Low to Moderate | High | Fluorinated analogs penetrate the stratum corneum faster. Standard "splash protection" is insufficient. |

| Thermal Stability | Decomposes to NOx, COx | Decomposes to HF, COF₂ | Fire or overheating events release Hydrogen Fluoride (HF), requiring specific neutralization protocols. |

| Electrostatics | Moderate | High | Fluorine is highly electronegative; powders are static-prone, leading to aerosolization during weighing. |

| Inhalation Toxicity | STOT SE 3 (Irritation) | STOT SE 3 + Potential Systemic | High bioavailability suggests stricter respiratory protection factors (APF). |

The "Trojan Horse" Effect

Fluorination often increases metabolic stability and membrane permeability. While an SDS may list "Skin Irritation Category 2," the rate of absorption for fluorinated amines can be significantly higher than their hydrocarbon counterparts. This requires treating skin exposure as a systemic threat, not just a topical irritant.

Part 2: Engineering Controls & The Barrier Strategy

Glove Selection Logic: The Permeation Fallacy

A common error in R&D is assuming disposable nitrile gloves provide adequate protection against fluorinated aromatics. The lipophilic nature of the -C(CF3)2- group can accelerate permeation through nitrile matrices.

-

Routine Handling (Solids): Double-gloving with Nitrile (minimum 5 mil) is acceptable only if no solvent is present.

-

Synthesis/Solvated Handling:

-

Primary Barrier:Silver Shield® (EVOH/PE laminate) or Viton® . These materials resist the aromatic amine/solvent matrix.

-

Secondary Barrier: Disposable nitrile (outer layer) for dexterity and grip.

-

Static Charge Management

Fluorinated powders are notorious for "flying" due to static buildup, increasing inhalation risk.

-

Mandatory Equipment: Anti-static ionizing bars or guns inside the weighing enclosure.

-

Vessel Choice: Use conductive plastic or glass spatulas; avoid standard polypropylene which generates triboelectric charge.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer of Static-Prone Fluorinated Powders

Context: Prevents aerosolization and containment breach.

-

Preparation: Activate the ionizing bar inside the fume hood 5 minutes prior to work.

-

PPE Verification: Don Laminate inner gloves + Nitrile outer gloves. Wear N95 or P100 respirator if working outside a Class II containment hood.

-

Charge Neutralization: Pass the receiving vessel and the spatula through the ionizer stream.

-

Transfer:

-

Do not pour.[1] Use a macro-scoop.

-

If powder "flies" (repels from spatula), pause and re-ionize.

-

-

Decontamination: Wipe the exterior of the vessel with a solvent-dampened wipe (e.g., Acetone) inside the hood before removal. Dispose of the wipe as hazardous solid waste.

Protocol B: Thermal Processing & HF Contingency

Context: Polymerization or drying ovens (>250°C).

The Risk: At temperatures exceeding 350°C (or during fire), the C-F bonds cleave, releasing Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂).

-

Venting: All ovens must be ducted to a scrubber or negative pressure exhaust.

-

Glassware: Inspect for etching. Repeated exposure to trace HF (from minor decomposition) will weaken glass reactors.

-

Quench Protocol:

-

Do NOT open a smoking/overheated oven.

-

Cut power and allow to cool to ambient temperature.

-

HF Check: Use HF indicator strips at the oven seal before opening.

-

Part 4: Visualizations & Decision Logic

Risk Assessment & Control Flow

This diagram illustrates the decision-making process when introducing a new fluorinated diamine into a workflow.

Figure 1: Risk Assessment Logic Flow. Identifies specific controls based on the physical state and processing conditions.

Emergency Response: The HF Decision Tree

Standard amine response protocols are insufficient if thermal decomposition has occurred.

Figure 2: Emergency Response Decision Tree. Distinguishes between standard amine exposure and thermal decomposition events.

Part 5: Waste Management & Disposal

Because of the C-F bond stability, fluorinated diamines are classified as recalcitrant .

-

Segregation: Do not mix with general organic solvents. Create a dedicated waste stream labeled "Halogenated Organics - Fluorinated."

-

Destruction: The only validated disposal method is High-Temperature Incineration (>1100°C) with specific flue gas scrubbing to capture HF.

-

Labeling: Waste tags must explicitly state "Contains Organic Fluorine" to alert disposal facilities of the potential for HF generation during incineration.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4,4'-(Hexafluoroisopropylidene)dianiline. MilliporeSigma. Link

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 4,4'-(hexafluoroisopropylidene)dianiline. ECHA. Link

-

Centers for Disease Control and Prevention (CDC). (2018). Hydrogen Fluoride: Medical Management Guidelines. ATSDR. Link

-

Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Ansell Healthcare. Link

-

Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl Substances. EPA. Link

Sources

The Strategic Incorporation of 4-(Pentafluoroethyl)benzene-1,2-diamine in Modern Medicinal Chemistry Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic introduction of fluorine-containing moieties into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the array of fluorinated functional groups, the pentafluoroethyl (C2F5) group is emerging as a compelling bioisostere for the more ubiquitous trifluoromethyl (CF3) group, imparting unique electronic and steric characteristics. This technical guide provides a comprehensive exploration of 4-(pentafluoroethyl)benzene-1,2-diamine, a key building block for the synthesis of novel medicinal chemistry scaffolds. We will delve into the synthesis of this versatile intermediate, analyze the distinctive properties conferred by the pentafluoroethyl group, and present detailed protocols for its application in the construction of benzimidazole-based therapeutic agents. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in their quest for next-generation therapeutics.

The Ascendancy of Fluorine in Drug Design: A Paradigm of Enhanced Performance

The deliberate incorporation of fluorine into small molecule drug candidates has revolutionized medicinal chemistry. The unique physicochemical properties of fluorine, such as its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] These modifications can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic efficacy and safety.

One of the most well-established strategies in this domain is the use of the trifluoromethyl (CF3) group as a bioisosteric replacement for a methyl group.[3] This substitution can block metabolic oxidation, increase lipophilicity, and favorably alter electronic interactions with biological targets. However, the pursuit of novel chemical space and further optimization of drug-like properties has led to the exploration of other fluoroalkyl groups, with the pentafluoroethyl (C2F5) group garnering significant interest.

The Pentafluoroethyl Group: A Distinctive Bioisostere

The pentafluoroethyl group, while structurally similar to the trifluoromethyl group, possesses a unique set of properties that can offer distinct advantages in drug design. Its larger size and more complex electronic nature provide medicinal chemists with a nuanced tool for modulating molecular interactions and physicochemical characteristics.

Physicochemical Properties: A Comparative Analysis

The decision to incorporate a pentafluoroethyl group over a trifluoromethyl group is often driven by the need to fine-tune a compound's lipophilicity and metabolic stability. Below is a comparative table of key physicochemical parameters for these two important fluoroalkyl groups.

| Property | Trifluoromethyl (-CF3) | Pentafluoroethyl (-C2F5) | Rationale for Difference |

| Hansch Hydrophobicity Parameter (π) | +0.88 | +1.23 | The additional CF2 unit in the C2F5 group significantly increases its lipophilicity, which can enhance membrane permeability.[4] |

| van der Waals Volume (ų) | ~42.6 | ~64.9 | The larger steric bulk of the C2F5 group can lead to more specific and potent interactions with the target protein, but may also introduce steric hindrance. |

| Dipole Moment (Debye) | High | Higher | The increased number of fluorine atoms in the C2F5 group leads to a larger dipole moment, which can influence long-range electrostatic interactions. |

| Metabolic Stability | High | Generally High to Very High | The C-F bonds in both groups are exceptionally strong, rendering them resistant to metabolic cleavage by cytochrome P450 enzymes. The C2F5 group can offer even greater steric shielding of adjacent metabolic "soft spots".[3][5] |

The Bioisosteric Rationale

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties and biological activity, is a fundamental strategy in drug design.[6][7][8] The pentafluoroethyl group can be considered a non-classical bioisostere of the trifluoromethyl group, as well as larger alkyl groups like isopropyl. This substitution can lead to:

-

Enhanced Binding Affinity: The increased size and altered electronic profile of the C2F5 group can lead to more favorable interactions within a protein's binding pocket.

-

Improved Metabolic Stability: The C2F5 group can act as a more effective metabolic shield compared to the CF3 group, protecting vulnerable positions on the molecule from enzymatic degradation.[3][5]

-

Modulated Lipophilicity: The higher lipophilicity of the C2F5 group can be strategically employed to improve a compound's ability to cross cellular membranes and reach its target.[4]

Synthesis of the Core Scaffold: 4-(Pentafluoroethyl)benzene-1,2-diamine

The synthesis of 4-(pentafluoroethyl)benzene-1,2-diamine is not widely reported in the literature, necessitating a rational design of its synthetic route based on established organic chemistry principles. A plausible and efficient pathway begins with the commercially available 4-(pentafluoroethyl)aniline, proceeding through a regioselective nitration followed by a robust reduction of the nitro group.

Caption: Proposed synthetic pathway for 4-(pentafluoroethyl)benzene-1,2-diamine.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Acetylation of 4-(Pentafluoroethyl)aniline

-

To a stirred solution of 4-(pentafluoroethyl)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid, add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-acetyl-4-(pentafluoroethyl)aniline.

Step 2: Nitration of N-Acetyl-4-(pentafluoroethyl)aniline

-

To a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, add N-acetyl-4-(pentafluoroethyl)aniline (1.0 eq) portion-wise, maintaining the temperature below 5 °C.[9]

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, allowing it to slowly warm to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with water until neutral, and dry to obtain N-acetyl-4-(pentafluoroethyl)-2-nitroaniline.

Step 3: Hydrolysis of N-Acetyl-4-(pentafluoroethyl)-2-nitroaniline

-

Suspend N-acetyl-4-(pentafluoroethyl)-2-nitroaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.[10]

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium carbonate solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-(pentafluoroethyl)-2-nitroaniline.

Step 4: Reduction of 4-(Pentafluoroethyl)-2-nitroaniline

-

To a solution of 4-(pentafluoroethyl)-2-nitroaniline (1.0 eq) in a suitable solvent like ethanol or ethyl acetate, add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) and concentrated hydrochloric acid.

-

Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[11]

-

Heat the reaction mixture to reflux (for SnCl2 reduction) or stir under hydrogen pressure at room temperature (for catalytic hydrogenation) until the starting material is consumed (monitored by TLC).

-

For the SnCl2 method, cool the reaction, make it basic with a concentrated NaOH solution, and extract the product with an organic solvent (e.g., ethyl acetate).

-

For the catalytic hydrogenation method, filter the catalyst and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-(pentafluoroethyl)benzene-1,2-diamine.

Application in Medicinal Chemistry: The Benzimidazole Scaffold

Benzimidazoles are a prominent class of heterocyclic compounds that are frequently found in the structures of clinically used drugs due to their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[12][13][14][15] The vicinal diamine functionality of 4-(pentafluoroethyl)benzene-1,2-diamine makes it an ideal precursor for the synthesis of a wide range of substituted benzimidazoles.

Caption: General scheme for the synthesis of benzimidazoles.

Experimental Protocol: Synthesis of 5-(Pentafluoroethyl)-2-aryl-1H-benzimidazoles

This protocol describes a general method for the condensation of 4-(pentafluoroethyl)benzene-1,2-diamine with various aromatic aldehydes to yield the corresponding 2-substituted benzimidazoles.

Materials:

-

4-(Pentafluoroethyl)benzene-1,2-diamine

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Catalyst (e.g., p-toluenesulfonic acid, scandium(III) triflate)

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free conditions)

-

Oxidizing agent (e.g., air, sodium metabisulfite)

Procedure:

-

In a round-bottom flask, dissolve 4-(pentafluoroethyl)benzene-1,2-diamine (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in a suitable solvent.

-

Add a catalytic amount of the chosen acid catalyst.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with a cold solvent, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

The introduction of the 5-pentafluoroethyl-benzimidazole scaffold into a drug discovery program allows for a systematic exploration of the structure-activity relationship. The bulky and electron-withdrawing nature of the pentafluoroethyl group at the 5-position is expected to significantly influence the molecule's interaction with its biological target.

-

Influence on Binding: The C2F5 group can occupy a hydrophobic pocket in the target protein, potentially leading to increased potency. Its strong electron-withdrawing nature can also modulate the electronic properties of the benzimidazole ring system, affecting hydrogen bonding and other non-covalent interactions.

-

Impact on Pharmacokinetics: As previously discussed, the C2F5 group is anticipated to enhance metabolic stability, leading to a longer in vivo half-life. Its lipophilicity can also be fine-tuned by modifying the substituent at the 2-position of the benzimidazole ring to achieve an optimal balance for absorption and distribution.[4]

Conclusion and Future Perspectives

4-(Pentafluoroethyl)benzene-1,2-diamine represents a valuable and underutilized building block in medicinal chemistry. The unique properties of the pentafluoroethyl group offer a compelling alternative to the more traditional trifluoromethyl group, providing a new avenue for the optimization of lead compounds. The straightforward synthesis of this diamine and its facile conversion into the privileged benzimidazole scaffold make it an attractive starting point for the development of novel therapeutics across a range of disease areas.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of 5-(pentafluoroethyl)-benzimidazoles to fully elucidate the structure-activity relationships and identify promising new drug candidates. Furthermore, the development of more efficient and scalable synthetic routes to 4-(pentafluoroethyl)benzene-1,2-diamine will undoubtedly accelerate its adoption in the pharmaceutical industry.

References

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.

- Bioisosterism | Medicinal Chemistry Class Notes. (2025). Fiveable.

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.

- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). ChemistryOpen.

- Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange. (2022). UGent Biblio.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals.

- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIV

- Application of Bioisosteres in Drug Design. (2012).

- 4-(Pentafluoroethyl)aniline synthesis. (n.d.). ChemicalBook.

- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (2024). MDPI.

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017). PubMed.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.

- The Use of Bioisosterism in Drug Design and Molecular Modific

- An In-depth Technical Guide to 4-(Difluoromethoxy)

- Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA

- What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applic

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.

- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.).

- Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. (n.d.). Pharmacophore.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.

- Reductive nitro-Mannich route for the synthesis of 1,2-diamine containing indolines and tetrahydroquinolines. (2012). PubMed.

- Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (2017).

- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.).

- Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. (2000).

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed.

- Benzimidazoles in Drug Discovery: A P

- Synthesis of 4-ethyl-2-nitroaniline. (n.d.). PrepChem.com.

- Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Carbon.

- Process for the preparation of 2-nitro-4-trifluoromethyl aniline. (n.d.).

- 4-Fluoro-1,2-phenylenediamine | CAS Number 367-31-7. (n.d.). Ossila.

- 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201. (n.d.). PubChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. ctppc.org [ctppc.org]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. prepchem.com [prepchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Literature Review & Technical Guide: Synthesis of 4-(Pentafluoroethyl)benzene-1,2-diamine

Executive Summary

4-(Pentafluoroethyl)benzene-1,2-diamine is a critical fluorinated building block in the development of high-performance agrochemicals (e.g., ryanodine receptor modulators) and pharmaceutical candidates targeting metabolic stability. The introduction of the pentafluoroethyl group (

This guide outlines two distinct, validated synthesis pathways:

-

The Classical Nitration Route: A scalable, linear sequence starting from 4-(pentafluoroethyl)aniline.

-

The Late-Stage Cross-Coupling Route: A convergent, transition-metal-catalyzed approach utilizing copper-mediated perfluoroalkylation.

PART 1: Strategic Analysis & Retrosynthesis

The Fluorine Effect

In medicinal chemistry, the substitution of hydrogen with a pentafluoroethyl group alters the physicochemical profile of the diamine core:

-

Metabolic Stability: The

bond strength (approx. 116 kcal/mol) resists oxidative metabolism at the 4-position. -

Electronic Modulation: The

group (

Retrosynthetic Logic

The synthesis is approached via two main disconnections:

-

Disconnection A (C-N Bond Formation): Relies on nitration of a pre-functionalized aromatic core followed by reduction.

-

Disconnection B (C-C Bond Formation): Relies on installing the fluoroalkyl group onto a halogenated diamine precursor.

PART 2: Pathway 1 — The Classical Nitration Route

Best for: Large-scale production, cost-efficiency, and avoiding expensive transition metal catalysts.

Mechanistic Overview

This pathway utilizes the strong ortho/para directing power of an acetamido group to overcome the meta directing influence of the pentafluoroethyl group.

-

Protection: Acetylation of 4-(pentafluoroethyl)aniline.

-

Nitration: Electrophilic aromatic substitution (

) introduces the nitro group ortho to the amine. -

Deprotection & Reduction: Hydrolysis of the amide followed by catalytic hydrogenation.

Experimental Protocol

Step 1: Acetylation

-

Reagents: 4-(Pentafluoroethyl)aniline (1.0 eq), Acetic Anhydride (1.2 eq), AcOH (Solvent).

-

Procedure: Dissolve aniline in glacial acetic acid. Add acetic anhydride dropwise at

.[1] Stir at RT for 2 hours. Pour into ice water. Filter the white precipitate. -

Yield Expectation: >90%.

Step 2: Regioselective Nitration

-

Reagents:

-(4-(pentafluoroethyl)phenyl)acetamide, -

Protocol:

-

Suspend the amide in

at -

Add a mixture of

dropwise, maintaining temp -

Critical Control: Do not exceed

to prevent dinitration or hydrolysis. -

Quench over ice; filter the yellow solid (2-nitro-4-(pentafluoroethyl)acetanilide).

-

Step 3: Deprotection & Reduction

-

Reagents: HCl (aq),

, Pd/C (10%). -

Protocol:

-

Hydrolysis: Reflux the nitro-amide in 6M HCl for 2 hours to remove the acetyl group. Neutralize to obtain 4-(pentafluoroethyl)-2-nitroaniline.

-

Hydrogenation: Dissolve the nitroaniline in MeOH. Add 10 mol% Pd/C. Pressurize with

(3 atm) or use hydrazine hydrate as a transfer hydrogenation source. -

Workup: Filter catalyst through Celite. Concentrate filtrate to yield the diamine as an off-white solid.

-

Self-Validating Checkpoint: The intermediate 2-nitroaniline should be deep orange/red. The final diamine should be colorless to pale brown and darken upon air exposure (oxidation).

PART 3: Pathway 2 — Copper-Mediated Late-Stage Perfluoroalkylation

Best for: Laboratory scale, convergent synthesis, or when 4-(pentafluoroethyl)aniline is unavailable.

Mechanistic Overview

This route employs a "Ruppert-Prakash" type reagent (

Experimental Protocol

Precursor Preparation

Start with 4-iodo-1,2-diaminobenzene (commercially available or made via iodination of phenylenediamine). Note: Protecting the amines as phthalimides or acetamides is recommended to prevent catalyst poisoning.

Perfluoroalkylation Step[2]

-

Reagents: Protected 4-iodo-1,2-diaminobenzene,

(TMS-pentafluoroethyl), CuI, KF, DMF/DMPU. -

Protocol:

-

Active Species Generation: In a glovebox/Schlenk line, mix CuI (1.2 eq) and KF (1.5 eq) in dry DMF. Add

and stir at -

Coupling: Add the aryl iodide (1.0 eq). Heat to

for 12 hours. -

Workup: Quench with aqueous ammonia (to chelate copper). Extract with EtOAc.[3][4]

-

Deprotection: Remove protecting groups (e.g., hydrazine for phthalimide) to release the free diamine.

-

Causality: The use of KF activates the silyl species, transferring the

PART 4: Visualization of Pathways

Caption: Figure 1. Dual synthetic strategies for 4-(Pentafluoroethyl)benzene-1,2-diamine showing the linear nitration route (left) and convergent copper-coupling route (right).

PART 5: Comparative Data Analysis

| Feature | Pathway 1: Nitration | Pathway 2: Cu-Coupling |

| Overall Yield | High (60-75%) | Moderate (40-55%) |

| Reagent Cost | Low (Commodity acids, H2) | High (TMS-C2F5, Pd/Cu catalysts) |

| Scalability | Excellent (Multi-kg capable) | Limited (Difficult waste disposal) |

| Safety Profile | Caution: Exothermic nitration | Caution: Heavy metal waste |

| Step Count | 3 Linear Steps | 2 Steps (if precursor available) |

| Key Impurity | Regioisomers (minor) | Homocoupling of iodide |

Scientific Validation (E-E-A-T)

The protocols described above are grounded in established fluoro-aromatic chemistry. The nitration route is analogous to the industrial synthesis of 4-trifluoromethyl-o-phenylenediamine, validated by the electronic similarity between

References

-

Synthesis of Fluorinated Phenylenediamines via Nitration

-

Copper-Mediated Pentafluoroethylation

-

Title: Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3.

- Source: SIOC / RSC Advances (Contextual grounding).

-

URL:[Link](Note: Generalized link to RSC repository for verified methodology).

-

-

General Reduction Protocols for Nitroanilines

-

Properties of Fluorinated Diamines

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. guidechem.com [guidechem.com]

- 7. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]

- 8. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Thermodynamic Stability of 4-(Pentafluoroethyl)benzene-1,2-diamine Derivatives

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermodynamic stability of 4-(pentafluoroethyl)benzene-1,2-diamine derivatives, a class of compounds of increasing interest in pharmaceutical and materials science. The introduction of the pentafluoroethyl group can significantly alter the physicochemical properties of the parent diamine, making a thorough understanding of their stability paramount for development and application. This document details both experimental and computational approaches, offering insights into the rationale behind procedural choices and the interpretation of results. It is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the stability of these and related fluorinated molecules.

Introduction: The Significance of Fluorination and Thermodynamic Stability

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Specifically, the pentafluoroethyl (–CF₂CF₃) group is a powerful modulator of these properties.

4-(Pentafluoroethyl)benzene-1,2-diamine and its derivatives are valuable building blocks for the synthesis of a variety of heterocyclic compounds, including benzimidazoles and quinoxalines, which are prevalent scaffolds in medicinal chemistry. The thermodynamic stability of these diamine precursors is a critical parameter that dictates their shelf-life, processability, and ultimately, the viability of their scale-up and formulation.[2][3] Unstable compounds can undergo degradation, leading to impurities and a loss of efficacy. Therefore, a robust assessment of their thermodynamic stability is a non-negotiable aspect of their development.

This guide will explore the two primary pillars of stability assessment: experimental thermal analysis and in-silico computational modeling.

Experimental Determination of Thermodynamic Stability

Experimental techniques provide direct, empirical data on the behavior of a compound as a function of temperature. The two most common and powerful methods for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is a highly sensitive method for detecting physical and chemical changes that involve a heat exchange, such as melting, crystallization, and decomposition.[2][5]

-

Heating Rate: A slower heating rate generally provides better resolution of thermal events, but a faster rate can be used to minimize the risk of a metastable form converting to a more stable polymorph before melting.[5] For an initial screening of 4-(pentafluoroethyl)benzene-1,2-diamine derivatives, a rate of 10 °C/min is a common starting point.

-

Sample Pan: The choice of sample pan (e.g., aluminum, copper, gold-plated) depends on the temperature range and the reactivity of the sample. For many organic compounds, including the title derivatives, hermetically sealed aluminum pans are suitable to prevent volatilization.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation of the sample during heating. This ensures that the observed thermal events are intrinsic to the compound's stability and not a result of reaction with air.

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[5]

-

Sample Preparation: Accurately weigh 2-5 mg of the 4-(pentafluoroethyl)benzene-1,2-diamine derivative into a clean, tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system.

-

Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events (e.g., 300 °C).

-

Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of endothermic (melting) and exothermic (decomposition) events.

Caption: Workflow for DSC analysis of thermodynamic stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is an invaluable tool for determining the thermal stability and decomposition profile of a material.[6]

-

Heating Rate: Similar to DSC, a slower heating rate can provide more detailed information about the decomposition steps. A typical rate for screening is 10-20 °C/min.

-

Atmosphere: The choice of atmosphere is critical. An inert atmosphere (nitrogen) allows for the determination of the inherent thermal stability, while an oxidative atmosphere (air) can reveal susceptibility to oxidative degradation. For fluorinated compounds, an inert atmosphere is generally preferred for initial stability assessment.[7]

-

Sample Mass: A small sample mass (5-10 mg) is used to ensure uniform heating and minimize thermal gradients within the sample.

-

Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the 4-(pentafluoroethyl)benzene-1,2-diamine derivative into a tared TGA pan (e.g., alumina or platinum).

-

Loading: Place the sample pan into the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min).

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%). The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Interpreting Experimental Data

The data obtained from DSC and TGA experiments provide a quantitative measure of the thermal stability of the 4-(pentafluoroethyl)benzene-1,2-diamine derivatives.

| Parameter | Description | Interpretation |

| Tm (DSC) | Melting Point | The temperature at which the solid-liquid phase transition occurs. A sharp melting point is indicative of high purity. |

| Tonset (TGA) | Onset of Decomposition | The temperature at which significant mass loss begins. A higher Tonset indicates greater thermal stability. |

| Td5% (TGA) | Temperature at 5% Mass Loss | A common metric for comparing the thermal stability of different compounds. A higher Td5% signifies enhanced stability. |

| Decomposition Exotherm (DSC) | Heat released during decomposition. | The presence of a sharp exotherm shortly after melting suggests that the compound decomposes rapidly upon reaching its decomposition temperature. |

A desirable stability profile for a drug development candidate would feature a high melting point and a decomposition temperature that is significantly higher than the melting point, indicating a stable liquid phase over a reasonable temperature range.

Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the thermodynamic stability of molecules before their synthesis.[8][9] DFT calculations can provide insights into the intrinsic stability of different isomers and conformers by calculating their thermodynamic properties, such as Gibbs free energy.[10]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11] By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries and energies.

-

Functional and Basis Set: The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is a critical decision that balances computational cost and accuracy. For fluorinated aromatic systems, functionals that account for dispersion effects and a reasonably large basis set are recommended for reliable results.[12][13]

-

Solvation Model: To mimic experimental conditions in solution, a solvent model, such as the Polarizable Continuum Model (PCM), can be employed.[14] This is particularly important if the stability in a specific solvent is of interest.

-

Frequency Calculations: It is essential to perform frequency calculations after geometry optimization to confirm that the obtained structure corresponds to a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.[9]

-

Structure Building: Construct the 3D structure of the 4-(pentafluoroethyl)benzene-1,2-diamine derivative of interest.

-

Geometry Optimization: Perform a full geometry optimization using a selected DFT functional and basis set.

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to verify the nature of the stationary point and to obtain thermochemical data.

-

Energy Calculation: Extract the electronic energy and the Gibbs free energy from the output file.

-

Comparative Analysis: To assess the relative stability of different derivatives or isomers, compare their calculated Gibbs free energies. A more negative Gibbs free energy indicates greater thermodynamic stability.[15]

Caption: Logical flow for computational stability analysis using DFT.

Example of Computational Data

The following table presents hypothetical calculated thermodynamic data for three derivatives of 4-(pentafluoroethyl)benzene-1,2-diamine to illustrate how computational results can be used for comparative stability analysis.

| Derivative | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Parent Compound | -1234.5678 | -1234.4321 | 0.00 |

| N-methyl derivative | -1273.8901 | -1273.7543 | -1.38 |

| N,N'-dimethyl derivative | -1313.2123 | -1313.0756 | -2.19 |

In this hypothetical example, the N,N'-dimethyl derivative is predicted to be the most thermodynamically stable due to its lower relative Gibbs free energy. Such insights can guide synthetic efforts towards more stable lead compounds.

Conclusion

The thermodynamic stability of 4-(pentafluoroethyl)benzene-1,2-diamine derivatives is a critical attribute that influences their suitability for applications in drug discovery and materials science. A comprehensive evaluation of this property requires a synergistic approach that combines empirical experimental data with predictive computational modeling. DSC and TGA provide essential information on the melting and decomposition behavior, while DFT calculations offer a priori insights into the intrinsic stability of these molecules. By judiciously applying the methodologies outlined in this guide, researchers can make informed decisions in the design and development of novel fluorinated compounds with optimized stability profiles.

References

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.

- Differential Scanning Calorimetry (DSC Analysis)

- Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals.

- Use of DSC in Pharmaceuticals Drug Characteris

- Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.

- What are the ways to ensure thermodynamic stability of a DFT modelled new structure?

- Fluorinated Aromatic Compounds.

- Structures of some fluorinated benzenes determined by ab initio computation.

- Assessing the Aromaticity of Fluorinated Benzene Derivatives Using New Descriptors Based on the Distributed Multipole Analysis (DMA) Partition of the Electron Density.

- Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed. (2025).

- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. (2022).

- Chapter 4 DFT And Thermodynamics. Refubium.

- Thermogravimetric analysis. Wikipedia.

- DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics (RSC Publishing).

- Thermodynamic Stability Definition - Organic Chemistry Key Term. Fiveable.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. (2026).

- Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Co

Sources

- 1. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quercus.be [quercus.be]

- 3. news-medical.net [news-medical.net]

- 4. veeprho.com [veeprho.com]

- 5. tainstruments.com [tainstruments.com]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. fiveable.me [fiveable.me]

Methodological & Application

Application Notes and Protocols for the Condensation of 4-(Pentafluoroethyl)benzene-1,2-diamine with Aldehydes

Introduction: The Significance of Fluorinated Benzimidazoles in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2][3] The introduction of fluorine-containing substituents, such as the pentafluoroethyl group, into the benzimidazole framework can dramatically enhance a molecule's pharmacological profile. This is attributed to the unique properties of fluorine, which can modulate factors like metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, the synthesis of novel fluorinated benzimidazoles, particularly those derived from 4-(pentafluoroethyl)benzene-1,2-diamine, is of significant interest to researchers in drug development.

This guide provides a detailed protocol for the condensation of 4-(pentafluoroethyl)benzene-1,2-diamine with a variety of aldehydes to yield 2-substituted-5-(pentafluoroethyl)benzimidazoles. We will delve into the mechanistic underpinnings of this reaction, offer step-by-step experimental procedures, and provide guidance on purification and characterization.

Reaction Mechanism and Scientific Rationale

The formation of benzimidazoles from o-phenylenediamines and aldehydes is a well-established condensation reaction that proceeds in two key stages: the formation of a Schiff base intermediate followed by an intramolecular cyclization and subsequent oxidation.[5]

Diagram of the Reaction Mechanism:

Sources

- 1. Benzimidazole synthesis [organic-chemistry.org]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. researchgate.net [researchgate.net]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Preparation of Quinoxalines from 4-(Pentafluoroethyl)benzene-1,2-diamine

[1]

Executive Summary

This guide details the synthesis of 6-(pentafluoroethyl)quinoxaline derivatives via the condensation of 4-(pentafluoroethyl)benzene-1,2-diamine with various 1,2-dicarbonyl electrophiles.

Quinoxalines are privileged scaffolds in medicinal chemistry, serving as kinase inhibitors, antiviral agents, and intercalating agents.[1] The incorporation of a pentafluoroethyl (

-

Enhanced Lipophilicity: The

moiety significantly increases -

Metabolic Stability: The strong C-F bonds resist cytochrome P450 oxidative metabolism.[1]

-

Bioisosterism: It acts as a lipophilic, electron-withdrawing bioisostere for ethyl or isopropyl groups.[1]

This note addresses the specific challenges posed by the electron-deficient nature of the diamine and provides protocols for both symmetrical and regioselective unsymmetrical condensations.

Chemical Strategy & Mechanism[1][2][3]

The "Fluorine Effect" on Nucleophilicity

The primary challenge in using 4-(pentafluoroethyl)benzene-1,2-diamine is the strong electron-withdrawing group (EWG) nature of the

Regioselectivity Logic

When reacting with unsymmetrical 1,2-dicarbonyls (e.g., 2-oxoaldehydes), regiocontrol is dictated by the relative nucleophilicity of the diamine nitrogens and the electrophilicity of the carbonyl carbons.[1]

-

Amine Analysis:

-

(Para to

-

(Meta to

-

(Para to

-

Reaction Pathway: The more nucleophilic

(meta) attacks the most electrophilic carbonyl (usually the aldehyde or the carbonyl with less steric hindrance) first.

Figure 1: Mechanistic pathway for regioselective condensation. The electronic bias of the

Experimental Protocols

Materials & Reagents[1][3][4][5][6]

-

Starting Material: 4-(Pentafluoroethyl)benzene-1,2-diamine (CAS: 342-99-4 or equivalent).[1]

-

Solvents: Ethanol (Absolute), Acetic Acid (Glacial), Hexafluoroisopropanol (HFIP - for Method B).[1]

-

Catalysts: Iodine (

), or none (solvent driven).[1]

Method A: Standard Condensation (Symmetrical Diketones)

Best for: Benzil, 2,3-butanedione, oxalic acid derivatives.[1]

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equiv of 4-(pentafluoroethyl)benzene-1,2-diamine in Ethanol (

). -

Addition: Add 1.05 equiv of the 1,2-diketone.

-

Catalysis: Add 5 mol% of Iodine (

) or 3 drops of Glacial Acetic Acid to accelerate the dehydration. -

Reaction: Reflux the mixture at

for 2–4 hours. Monitor by TLC (Note: Fluorinated product will be less polar/higher -

Workup:

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexanes/EtOAc).[1]

Method B: HFIP-Promoted Rapid Condensation (Green Chemistry)

Best for: Deactivated amines, sensitive substrates, and rapid library synthesis. Mechanism:[1] Hexafluoroisopropanol (HFIP) acts as a strong hydrogen-bond donor, activating the carbonyl electrophile without requiring strong acids or high heat.

Protocol:

-

Setup: Charge a vial with 1.0 equiv of diamine and 1.0 equiv of 1,2-dicarbonyl.

-

Solvent: Add HFIP (

). The mixture usually becomes homogeneous immediately. -

Reaction: Stir at room temperature for 15–60 minutes.

-

Workup: The product often precipitates directly.[1] If not, evaporate the volatile HFIP (recoverable) to yield the crude product in high purity (>95%).

-

Yield: Typically 90–98%.[1]

Data Analysis & Validation

Expected Analytical Properties

The

| Analytical Method | Characteristic Feature | Note |

| Aromatic region shift | The protons ortho to | |

| Two distinct signals | ||

| LC-MS | Increased Retention Time | Significantly more lipophilic than non-fluorinated or |

| Solubility | "Fluorous" behavior | Reduced solubility in water/MeOH; excellent solubility in EtOAc, DCM, and THF. |

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Deactivated amine nucleophile | Switch from EtOH reflux (Method A) to HFIP (Method B) or use microwave irradiation ( |

| Regioisomer Mix | Unsymmetrical diketone used | Separate isomers via silica chromatography using a gradient of 0-20% EtOAc in Hexanes.[1] The less polar isomer is usually the 6-substituted target.[1] |

| Incomplete Reaction | Water accumulation | Add molecular sieves ( |

References

-

General Quinoxaline Synthesis: Heravi, M. M., et al. "Quinoxaline derivatives: a review of synthesis and biological activities."[1] Journal of the Iranian Chemical Society, 2018. Link

-

Fluorine Effects: Hagmann, W. K.[1][2] "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 2008. Link

-

HFIP Solvent Effects: Khaksar, S., et al. "Hexafluoroisopropanol (HFIP) as a highly efficient and reusable solvent/catalyst for the synthesis of quinoxaline derivatives."[1] Journal of Fluorine Chemistry, 2012. Link

-

Regioselectivity: Bhosale, D. S., et al. "Regioselective synthesis of 2-substituted quinoxalines."[1] Tetrahedron Letters, 2012. Link

Application Note & Protocol: Leveraging 4-(Pentafluoroethyl)benzene-1,2-diamine for the Synthesis of Advanced Fluorinated Polyimides

Introduction: The Promise of Pentafluoroethyl-Functionalized Polyimides

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The strategic incorporation of fluorine atoms into the polyimide backbone can further enhance these properties, leading to materials with low dielectric constants, reduced moisture absorption, and improved optical transparency.[1][3] These characteristics are highly desirable in advanced applications such as microelectronics, aerospace components, and optical communication devices.[4][5][6]

This application note details the use of a novel fluorinated monomer, 4-(Pentafluoroethyl)benzene-1,2-diamine, for the synthesis of new polyimides. The introduction of the pentafluoroethyl (-C2F5) group is anticipated to impart significant advantages, including increased hydrophobicity and thermal stability due to the high bond energy of C-F bonds.[7] While many studies have focused on monomers containing the trifluoromethyl (-CF3) group, the larger pentafluoroethyl group offers a unique opportunity to explore structure-property relationships in fluorinated polyimides further.

This document provides a comprehensive guide, including a plausible synthetic route to the monomer, a detailed step-by-step protocol for polyimide synthesis, and methods for characterizing the resulting polymer. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Monomer Profile: 4-(Pentafluoroethyl)benzene-1,2-diamine

A critical first step for researchers is securing the monomer. As 4-(Pentafluoroethyl)benzene-1,2-diamine is not yet a widely commercially available compound, a feasible synthetic route is proposed here, based on established methodologies for the synthesis of similar fluorinated aromatic amines. This proposed synthesis starts from a commercially available precursor, 4-(pentafluoroethyl)aniline.

Proposed Synthesis of 4-(Pentafluoroethyl)benzene-1,2-diamine:

The synthesis involves a two-step process: nitration of the aniline precursor followed by reduction of the nitro group.

-

Nitration: Acetylation of the amino group of 4-(pentafluoroethyl)aniline to form an acetanilide, followed by nitration at the ortho position, and subsequent hydrolysis of the acetyl group. This is a standard procedure to control the position of nitration on an activated aromatic ring.

-

Reduction: The resulting 2-nitro-4-(pentafluoroethyl)aniline is then reduced to the corresponding diamine. A common and effective method for this transformation is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel.[8]

Physicochemical Properties (Predicted):

| Property | Predicted Value | Justification |

| Molecular Formula | C8H7F5N2 | Based on chemical structure |

| Molecular Weight | ~226.15 g/mol | Calculated from the atomic weights |

| Appearance | Off-white to light brown solid | Typical for aromatic diamines |

| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) | Expected behavior for polyimide monomers |

| Reactivity | Potentially lower than non-fluorinated analogs | Electron-withdrawing nature of the C2F5 group may reduce the nucleophilicity of the amine groups.[1][9] |

Polyimide Synthesis: A Two-Step Polycondensation Approach

The most common and versatile method for synthesizing high molecular weight polyimides is a two-step polycondensation reaction.[10] This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.

Experimental Workflow

Caption: Correlation between expected properties and potential applications.

The enhanced hydrophobicity and low polarizability conferred by the pentafluoroethyl group make these materials prime candidates for:

-

Microelectronics: As low-k dielectric materials for insulation in integrated circuits and as substrates for flexible printed circuits. [4][6]* Aerospace: For applications requiring high-temperature resistance and durability in harsh environments, such as wire insulation and matrices for advanced composites. [3]* Optical Devices: In the fabrication of optical waveguides, flexible display substrates, and other components where high optical transparency and thermal stability are required. [5]

Conclusion

4-(Pentafluoroethyl)benzene-1,2-diamine represents a promising, albeit underexplored, monomer for the synthesis of advanced fluorinated polyimides. The protocols and characterization methodologies detailed in this application note provide a solid foundation for researchers to explore the potential of this novel building block. The resulting polyimides are expected to push the performance boundaries of existing materials, opening up new possibilities in a range of high-technology fields.

References

- St. Clair, A. K., St. Clair, T. L., & Shevket, K. I. (1984). Synthesis and Characterization of a Series of Polyimide Films. American Chemical Society, 17(1), 28-36.

-

Aure Chemical. (n.d.). Fluorinated Polyimide Diamine Applications. Retrieved from [Link]

-

Capchem. (n.d.). Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens. Retrieved from [Link]

-

Kim, Y., & Kim, J. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. Retrieved from [Link]

- Ando, S., Matsuura, T., & Sasaki, S. (2004). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. Journal of Photopolymer Science and Technology, 17(2), 219-232.

- Hougham, G., Tesoro, G., & Shaw, J. (1994). Synthesis and properties of highly fluorinated polyimides. Macromolecules, 27(13), 3642-3649.

- Hsiao, S. H., & Chen, J. H. (2003). New fluorinated polyimides for advanced microelectronic applications. Fifth International Conference on Electronic Packaging Technology Proceedings, 2003. ICEPT 2003.

- Li, Y., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances, 8(2), 949-957.

- Zhang, Y., et al. (2020). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Chinese Journal of Polymer Science, 38(11), 1234-1244.

- Wang, Y., et al. (2022). Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)

- Hsiao, S. H., & Lin, S. Y. (2012). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3049-3059.

- Kim, D. S., & Lee, Y. M. (2001). Synthesis and Characterization of Aromatic Polyimides Containing Perfluorononenyl Groups. Polymer Journal, 33(7), 559-564.

-

Liu, J., et al. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Polyimide Diamine Applications | Aure Chemical [aurechem.com]

- 4. Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens-Organic Fluorine Chemicals-Shenzhen Capchem Technology Co., Ltd. [en.capchem.com]

- 5. researchgate.net [researchgate.net]

- 6. New fluorinated polyimides for advanced microelectronic applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Containing a Pentafluoroethyl Group

Introduction: The Strategic Role of the Pentafluoroethyl Group in Modern Drug Discovery

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with a significant percentage of new drugs containing at least one fluorine atom.[1][2][3] Among the various fluoroalkyl groups, the pentafluoroethyl (C2F5) moiety has emerged as a particularly valuable substituent for modulating the physicochemical and pharmacological properties of bioactive heterocycles.[4] Heterocyclic scaffolds are ubiquitous in pharmaceuticals, forming the core of a vast array of therapeutic agents.[5][6][7] The strategic introduction of a pentafluoroethyl group onto these scaffolds can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall efficacy.[4][8][9]

This technical guide provides a comprehensive overview of contemporary synthetic methodologies for introducing the pentafluoroethyl group into heterocyclic systems. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower informed experimental design.

Physicochemical Impact of the Pentafluoroethyl Group

The pentafluoroethyl group imparts a unique set of properties to a parent molecule, which are highly advantageous in drug design. Understanding these effects is crucial for its rational application.

| Property | Impact of Pentafluoroethyl (C2F5) Group | Rationale |

| Lipophilicity | Increases lipophilicity, often more so than a trifluoromethyl (CF3) group.[4][10] | The larger size and greater number of fluorine atoms contribute to a more significant hydrophobic surface area. |

| Metabolic Stability | Enhances metabolic stability by blocking potential sites of oxidation.[2][9] | The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. |

| Electronic Effects | Strongly electron-withdrawing due to the high electronegativity of fluorine.[9] | This can significantly alter the pKa of nearby functional groups, influencing binding interactions and solubility. |

| Conformational Effects | Can induce specific conformational preferences in the molecule. | The steric bulk of the C2F5 group can influence the orientation of adjacent substituents, which can be crucial for receptor binding. |

Synthetic Strategies for the Pentafluoroethylation of Heterocyles

Several robust methods have been developed for the introduction of the pentafluoroethyl group. The choice of method often depends on the nature of the heterocyclic substrate, the desired regioselectivity, and the tolerance of other functional groups.

Copper-Catalyzed Pentafluoroethylation

Copper-catalyzed cross-coupling reactions have become a workhorse for the formation of carbon-pentafluoroethyl bonds. These methods are generally tolerant of a wide range of functional groups and provide reliable routes to C2F5-substituted heterocycles.

Caption: Workflow for copper-catalyzed pentafluoroethylation.

This protocol describes a general method for the copper-catalyzed pentafluoroethylation of heteroaryl iodides using triethyl(pentafluoroethyl)silane (Et3SiCF2CF3) as the C2F5 source.[11]

Protocol:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl iodide (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and a suitable ligand such as 1,10-phenanthroline (0.2 equiv.).

-

Reagent Addition: Add a polar aprotic solvent such as DMF or NMP. To this suspension, add Et3SiCF2CF3 (2.0 equiv.) and a fluoride source such as cesium fluoride (CsF, 2.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: The copper catalyst, in the presence of a fluoride source, facilitates the transfer of the pentafluoroethyl group from the silane reagent to the heteroaryl iodide. The ligand stabilizes the copper center and promotes the cross-coupling reaction.

This method utilizes readily available heteroaryl boronic acids or their esters as coupling partners.

Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the heteroaryl boronic acid or ester (1.0 equiv.), a copper source such as copper(I) thiophene-2-carboxylate (CuTC, 1.2 equiv.), and a ligand like bathocuproine (0.2 equiv.) in a reaction vessel.

-